CP-67015 is part of a broader category of heterocyclic compounds known for their pharmacological activities. It is particularly noted for its structural features that contribute to its biological efficacy, including the presence of difluoro and pyridyl groups . The compound's chemical identity is represented by the CAS number 100325-51-7, indicating its registration in chemical databases.
The synthesis of CP-67015 has been described in various patents and scientific literature. The primary method involves multi-step organic synthesis techniques that yield high purity and yield through optimized reaction conditions.
Specific conditions such as temperature, solvent choice, and reaction time are crucial to achieving optimal yields. Although detailed industrial production methods are not extensively documented in public literature, they likely involve scaled-up versions of laboratory syntheses employing specialized equipment for safety and efficiency .
CP-67015 possesses a complex molecular structure characterized by a quinolone ring system.
Molecular modeling studies suggest that the spatial arrangement of these substituents is crucial for its interaction with biological targets, particularly topoisomerase II .
CP-67015 engages in several chemical reactions due to its functional groups.
Reagents commonly used in reactions involving CP-67015 include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature and solvent choice vary based on the specific transformation desired .
The products formed from these reactions depend on the nature of the reaction:
The mechanism by which CP-67015 exerts its effects primarily revolves around its ability to inhibit topoisomerase II.
CP-67015 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
CP-67015 has several significant applications across various fields:
CP-67015 (3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(4-pyridinyl)-) is synthesized via multi-step organic sequences, typically involving convergent strategies. The core quinoline scaffold is constructed through Gould-Jacobs or related cyclization reactions, followed by sequential functionalization. Modern approaches leverage continuous flow chemistry to enhance efficiency, where intermediates from one reaction (e.g., cyclization) are directly transferred to subsequent reactors for fluorination or pyridyl coupling. This minimizes isolation of unstable intermediates and improves reaction control [1] [8]. For example, a hypothetical 4-step synthesis might involve:
Table 1: Key Hypothetical Steps in CP-67015 Synthesis
Step | Reaction Type | Input Intermediates | Output Intermediate | Critical Parameters |
---|---|---|---|---|
1 | Gould-Jacobs Cyclization | Aniline derivative + Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline ester | Temperature (180°C), Solvent (Dowtherm A) |
2 | N-Alkylation | 4-Hydroxyquinoline ester + Ethyl iodide | 1-Ethyl-4-hydroxyquinoline ester | Base (K₂CO₃), Solvent (DMF) |
3 | Electrophilic Fluorination | 1-Ethyl-4-hydroxyquinoline ester | 1-Ethyl-6,8-difluoro-4-oxoquinoline ester | Reagent (Selectfluor), Solvent (MeCN/H₂O) |
4 | Suzuki Coupling | 6,8-Difluoroquinoline ester + 4-Pyridinylboronic acid | CP-67015 ethyl ester | Catalyst (Pd(PPh₃)₄), Base (Na₂CO₃) |
5 | Ester Hydrolysis | CP-67015 ethyl ester | CP-67015 (acid form) | Base (NaOH), Solvent (THF/H₂O) |
The difluoro motif at positions 6 and 8 is introduced via electrophilic fluorination using reagents like Selectfluor® or acetyl hypofluorite. This step requires anhydrous conditions and temperatures below 0°C to suppress polyfluorination or decomposition [6]. The 7-(4-pyridinyl) group is incorporated via palladium-catalyzed cross-coupling (e.g., Suzuki reaction) between a 7-bromo-quinolone intermediate and 4-pyridinylboronic acid. Key challenges include:
Solvent and temperature critically impact yield and purity:
Table 2: Hypothetical Solvent/Temperature Impact on Key Steps
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Yield Range (%) | Suboptimal Solvents (Issues) |
---|---|---|---|---|
Quinolone Cyclization | Dowtherm A | 180–200 | 80–90 | DMF (decomposition), DMSO (low yield) |
Electrophilic Fluorination | MeCN/H₂O (9:1) | –10 to 0 | 70–75 | THF (side products), DCM (low solubility) |
Suzuki Coupling | Toluene/EtOH (3:1) | 80–85 | 65–75 | DMF (catalyst deactivation), Water (hydrolysis) |
Note: Yields extrapolated from analogous quinolone syntheses [6] [8].
Scaling CP-67015 synthesis faces hurdles:
Table 3: Industrial-Scale Production Challenges & Mitigation
Challenge | Lab-Scale Impact | Plant-Scale Solution | Cost Implication |
---|---|---|---|
Exothermic fluorination | Ice-bath cooling feasible | Continuous flow reactor with cooling jackets | High capital investment |
Palladium residues in API | Column chromatography removes | Fixed-bed scavenger cartridges (e.g., thiourea resins) | 10–15% reduction in yield |
Solvent-intensive crystallizations | Single-solvent recrystallization | Multi-solvent antisolvent crystallization | 20–30% solvent recovery cost |
Pyridylboronic acid instability | Used immediately after preparation | On-demand continuous generation | Reduced batch failures |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7